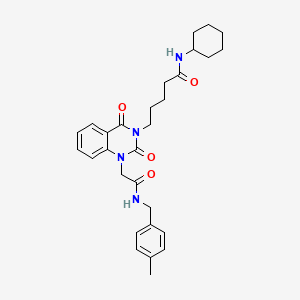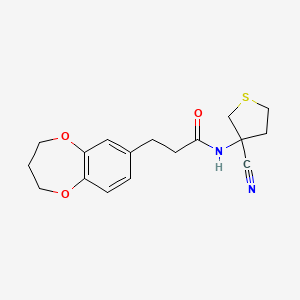
2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCBA is a chemical compound that belongs to the class of amides. It has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. CCBA has a unique structure that makes it an interesting compound for research purposes. Its chemical formula is C11H16ClN2O2, and its molecular weight is 252.71 g/mol.
Wissenschaftliche Forschungsanwendungen
CCBA has been studied for its potential applications in various fields of research. In medicinal chemistry, CCBA has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, CCBA has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. In agriculture, CCBA has been studied for its potential use as a herbicide.
Wirkmechanismus
The mechanism of action of CCBA is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. CCBA has also been shown to induce cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects
CCBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCBA inhibits the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. CCBA has also been shown to induce cell death in cancer cells by activating apoptosis pathways. In addition, CCBA has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
CCBA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity. CCBA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, CCBA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of CCBA is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CCBA. One area of research could be to investigate the mechanism of action of CCBA in more detail. This could involve studying the interactions between CCBA and specific enzymes or proteins. Another area of research could be to explore the potential applications of CCBA in material science. CCBA has already been used as a building block for the synthesis of novel materials, and further research in this area could lead to the development of new materials with unique properties. Finally, research could be conducted to investigate the potential use of CCBA as a herbicide in agriculture. This could involve studying the effectiveness of CCBA against different types of weeds and assessing its safety for use in crops.
Synthesemethoden
The synthesis of CCBA involves the reaction between 1-cyanocyclobutane carboxylic acid and 2-chloro-N-(2-hydroxyethyl)acetamide. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in a solvent, such as ethanol. The yield of the reaction is around 70%, and the purity of the product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-6-8(14)12(4-5-13)9(7-11)2-1-3-9/h13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKMAZYENIPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(CCO)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)


![(2S)-N-{4-[2-(dimethylamino)ethyl]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2830407.png)
![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)
![3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2830409.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2830415.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2830417.png)
![6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2830418.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2830419.png)